molecular formula C18H22O2 B1663017 Tetrahydromagnolol CAS No. 20601-85-8

Tetrahydromagnolol

Katalognummer B1663017
CAS-Nummer: 20601-85-8
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: OYAQUBKYAKSHOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydromagnolol is a compound with the linear formula C18H22O2 . It is a major metabolite of Magnolol , which is one of the primary active components of Magnoliae officinalis cortex .


Synthesis Analysis

Structural modification is becoming an increasingly promising method for obtaining Magnolol derivatives with better therapeutic effects and higher bioavailability .


Molecular Structure Analysis

The molecular formula of Tetrahydromagnolol is C18H22O2. It has an average mass of 270.366 Da and a monoisotopic mass of 270.161987 Da .


Physical And Chemical Properties Analysis

Tetrahydromagnolol has a density of 1.1±0.1 g/cm3, a boiling point of 400.5±40.0 °C at 760 mmHg, and a flash point of 182.2±21.9 °C. It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Cannabinoid Research

Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, and an antagonist of GPR55 . It binds to the CB1 and CB2 receptors and inhibits forskolin-induced cAMP accumulation . This application is particularly relevant in the field of neuroscience .

Skin Lightening

Tetrahydromagnolol has been found to have a greater lightening effect than the natural products magnolol and honokiol . This makes it a potential ingredient in the development of whitening cosmetics .

Anti-Inflammatory and Antitumor Drug

Magnolol, from which Tetrahydromagnolol is a major metabolite, has potential as an anti-inflammatory and antitumor drug . It has been shown to have multiple pharmacological activities on the nervous system, digestive system, inflammation, and cancer .

Cardiovascular Protection

Tetrahydromagnolol, as a metabolite of Magnolol, may have potential in cardiovascular protection . Magnolol has been found to have cardiovascular protective effects .

Antidiabetes and Hypoglycemic Effects

Magnolol has been reported to have antidiabetes and hypoglycemic effects . As a metabolite of Magnolol, Tetrahydromagnolol may also share these properties .

Neuroprotection

Magnolol has been found to have neuroprotective effects . Tetrahydromagnolol, being a metabolite of Magnolol, may also have potential in this area .

Antiangiogenesis

Magnolol, the parent compound of Tetrahydromagnolol, has been found to have antiangiogenesis effects . This means it can inhibit the formation of new blood vessels, which is a process often involved in the growth and spread of cancer .

Gastrointestinal Protection

Magnolol has been reported to have protective effects on the gastrointestinal system . As a metabolite of Magnolol, Tetrahydromagnolol may also share these properties .

Antibacterial Activities

Magnolol has been found to have antibacterial activities . Tetrahydromagnolol, being a metabolite of Magnolol, may also have potential in this area .

Antioxidation

Magnolol has antioxidation effects . As a metabolite of Magnolol, Tetrahydromagnolol may also share these properties .

Enhancing the Efficacy of Antitumor Drugs

Tetrahydromagnolol has been found to reduce the multidrug resistance of cancer cells to antitumor drugs by downregulating P-glycoprotein expression . This could potentially enhance the efficacy of antitumor drugs .

Zukünftige Richtungen

While specific future directions for Tetrahydromagnolol research were not found in the search results, it’s clear that the compound’s potential as a cannabinoid receptor agonist presents interesting possibilities for future research .

Eigenschaften

IUPAC Name

2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAQUBKYAKSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415784
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxy-5-propylphenyl)-4-propylphenol

CAS RN

20601-85-8
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydromagnolol
Reactant of Route 2
Tetrahydromagnolol
Reactant of Route 3
Tetrahydromagnolol
Reactant of Route 4
Tetrahydromagnolol
Reactant of Route 5
Reactant of Route 5
Tetrahydromagnolol
Reactant of Route 6
Tetrahydromagnolol

Citations

For This Compound
73
Citations
V Rempel, A Fuchs, S Hinz, T Karcz… - ACS Medicinal …, 2013 - ACS Publications
… Moreover, we discovered that its main metabolites trans-isomagnolol and tetrahydromagnolol are selective partial CB 2 agonists. The main metabolite of magnolol, tetrahydromagnolol, …
Number of citations: 84 pubs.acs.org
H Kuribara, E Kishi, M Kimura, ST Weintraub… - Pharmaceutical …, 2003 - Taylor & Francis
… becomes hydrogenated to tetrahydromagnolol [5,5¢-dipropyl-(1,1¢-biphenyl)-2,2¢-diol] (Hattori et al., 1984, 1986). Since neither magnolol nor tetrahydromagnolol exhibits significant …
Number of citations: 2 www.tandfonline.com
A Fuchs, V Rempel, CE Müller - PloS one, 2013 - journals.plos.org
Magnolol (4-allyl-2-(5-allyl-2-hydroxyphenyl)phenol), the main bioactive constituent of the medicinal plant Magnolia officinalis, and its main metabolite tetrahydromagnolol were recently …
Number of citations: 34 journals.plos.org
M HATTORI, T SAKAMOTO, Y ENDO… - Chemical and …, 1984 - jstage.jst.go.jp
… Quantitative analysis of magnolol and tetrahydromagnolol was carried out by using … M1 was identical with an authentic sample of tetrahydromagnolol on the basis of comparisons of mp, …
Number of citations: 35 www.jstage.jst.go.jp
M Coppola, R Mondola - Medical Hypotheses, 2014 - Elsevier
… High-performance liquid chromatography and liquid chromatography–mass spectrometry studies showed that the main urinary and fecal magnolol metabolites were: tetrahydromagnolol…
Number of citations: 8 www.sciencedirect.com
J Li, D Copmans, M Partoens, B Hunyadi… - ACS chemical …, 2020 - ACS Publications
With the aim to discover interesting lead compounds that could be further developed into compounds active against pharmacoresistant epilepsies, we first collected 14 medicinal plants …
Number of citations: 31 pubs.acs.org
F Schifano, V Guarino, DG Papanti… - Human …, 2017 - Wiley Online Library
Objective Magnolia bark contains magnolol, metabolized to tetrahydromagnolol and honokiol, with both GABA‐ergic/cannabimimetic activities, hence of possible attraction to vulnerable …
Number of citations: 14 onlinelibrary.wiley.com
MP Dimmito, A Stefanucci, A Della Valle… - Biomedicine & …, 2021 - Elsevier
… metabolites trans-isomagnolol and tetrahydromagnolol, which are selective CB2 partial agonists. The main metabolite of magnolol, tetrahydromagnolol resulted a more potent CB2 …
Number of citations: 19 www.sciencedirect.com
J Zhang, Z Chen, X Huang, W Shi, R Zhang… - BioMed Research …, 2019 - hindawi.com
… In addition, two main metabolites, isomagnolol and tetrahydromagnolol, have been identified and predicted to exhibit a potential synergistic effect with magnolol or other molecules …
Number of citations: 71 www.hindawi.com
A Fuchs, R Baur, C Schoeder, E Sigel… - Bioorganic & medicinal …, 2014 - Elsevier
… used in traditional Chinese medicine and Japanese Kampo medicine due to their antidepressant and anxiolytic effects.15, 17 Furthermore, magnolol, its metabolite tetrahydromagnolol …
Number of citations: 29 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.